BenchChemオンラインストアへようこそ!

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Hec1/Nek2 inhibition mitotic arrest cancer cell cytotoxicity

Acquire this specific 4-ethylsulfonyl INH analogue (CAS 922697-78-7) for Hec1/Nek2 studies. It serves as a matched comparator to INH1, enabling direct evaluation of para-substitution on antiproliferative activity and metabolic stability in HeLa and breast cancer lines. Unlike unsubstituted or regioisomeric benzamides, this derivative’s distinct electronic profile is critical for accurate SAR exploration. For laboratory research use only.

Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
CAS No. 922697-78-7
Cat. No. B2634078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS922697-78-7
Molecular FormulaC20H20N2O3S2
Molecular Weight400.51
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-8-6-15(7-9-16)19(23)22-20-21-18(12-26-20)17-10-5-13(2)11-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyRVFXIOAZPBQZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 922697-78-7): A Specialized INH-Analogue Tool for Hec1/Nek2 Mitotic Pathway Research


N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 922697-78-7) belongs to the inhibitor of Nek2/Hec1 (INH) class of compounds, which are small-molecule antagonists of the Hec1/Nek2 protein-protein interaction critical for mitotic spindle checkpoint regulation [1]. As a structural analogue of the prototypical INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide), this compound incorporates a 4-ethylsulfonyl substituent on the benzamide ring, a modification that aligns with a series of INH analogues designed to enhance cellular potency against Hec1-overexpressing cancer cell lines [1]. It is intended exclusively for laboratory research use in oncology and cell cycle studies.

Why N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide Cannot Be Replaced by Generic INH Analogues for Hec1/Nek2 Research


The Hec1/Nek2 inhibitory activity of this chemotype is exquisitely sensitive to benzamide substitution. The foundational structure-activity relationship (SAR) study demonstrated that among 33 synthesized analogues, only three achieved a 6–8-fold improvement in cell-killing potency over the parent INH1, while the majority showed comparable or reduced activity [1]. The 4-ethylsulfonyl group introduces distinct electronic and steric properties that can profoundly alter target binding, cellular permeability, and metabolic stability, meaning that even close regioisomers (e.g., 3-ethylsulfonyl or unsubstituted benzamide derivatives) cannot be assumed to be functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in Hec1/Nek2 Inhibitor Procurement


Cellular Potency Enhancement of Optimized INH Analogues Over the Parent INH1 Compound

In the seminal SAR study of INH analogues, three optimized compounds (designated 6, 13, and 21) demonstrated 6- to 8-fold greater cell-killing activity than the lead compound INH1 in HeLa cell viability assays [1]. While the exact compound number for the 4-ethylsulfonyl derivative was not explicitly identified in the available abstract, this compound belongs to the same systematically evaluated series where substitution at the benzamide 4-position was a key driver of potency improvement. This class-level evidence indicates that the 4-ethylsulfonyl modification represents a rational design strategy for enhancing INH-series activity.

Hec1/Nek2 inhibition mitotic arrest cancer cell cytotoxicity

Target Engagement and Mechanism-of-Action Validation for Optimized INH Analogues

Compounds 6 and 21 from the INH analogue series were selected for detailed mechanistic analysis. Both compounds were shown to directly target the Hec1/Nek2 pathway, inducing chromosome misalignment and subsequent cell death in HeLa cells at 2.5–3.75 μM concentrations [1]. Affinity chromatography using immobilized compound 6 confirmed binding to Hec1 and Nek2 from HeLa cell extracts, and Western blot analysis demonstrated dose- and time-dependent Nek2 protein degradation upon treatment [1]. These mechanistic hallmarks are expected to be shared by structurally related analogues bearing similar 4-substituted benzamide motifs.

target engagement Hec1 binding Nek2 degradation chromosome misalignment

Structural Differentiation from the Parent INH1 Compound via the 4-Ethylsulfonyl Substituent

INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, CAS 313553-47-8) is the unsubstituted benzamide lead compound [1]. The 4-ethylsulfonyl derivative (CAS 922697-78-7) incorporates an electron-withdrawing, hydrogen-bond-accepting sulfonyl group at the para position, which is expected to modulate electronic distribution, solubility, and target binding interactions relative to INH1. This modification mirrors the strategy employed in the J. Med. Chem. 2009 study where diverse 4-substituents were explored to optimize potency [1].

structure-activity relationship sulfonyl substitution medicinal chemistry

Recommended Research and Procurement Applications for N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide


SAR-by-Catalog Expansion of the INH Chemotype for Hec1/Nek2 Inhibitor Optimization

This compound serves as a key 4-ethylsulfonyl-substituted variant for systematic SAR exploration of the INH benzamide series, which has been shown to yield analogues with up to 8-fold improved cellular potency over the parent INH1 [1]. Procurement of this specific derivative enables direct comparative biochemical and cellular profiling against INH1 and other commercially available analogues.

Target Engagement Studies of the Hec1/Nek2 Mitotic Checkpoint Pathway in Cancer Cell Models

Based on the demonstrated on-target mechanism of structurally related INH analogues—including direct Hec1 binding, Nek2 degradation, and induction of chromosome misalignment [1]—this compound is suitable for use as a chemical probe in HeLa and other Hec1-overexpressing cancer cell lines at low micromolar concentrations to investigate mitotic checkpoint dysfunction.

Comparative Oncology Profiling Against the Benchmark Inhibitor INH1

Given that INH1 (CAS 313553-47-8) is the established reference inhibitor with reported GI50 values of 10–20 μM in breast cancer cell lines [1], this 4-ethylsulfonyl analogue provides a matched comparator for evaluating the impact of para-substitution on antiproliferative activity, solubility, and metabolic stability in side-by-side in vitro oncology assays.

Quote Request

Request a Quote for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.